Anti-inflammatory agent 11

Tuberculosis Inflammation Host-directed therapy

Studying TB host-pathogen dynamics often requires managing separate antimycobacterial and anti-inflammatory agents, complicating assays. Anti-inflammatory agent 11 (compound 16) is a potent, dual-action chemical probe that solves this problem as a single molecular entity. • Inhibits Mtb H37Rv growth (MIC50 1.3 µM) while suppressing iNOS, TNF-α, and IL-1β production. • Enables precise investigation of host-directed therapies and the infection-inflammation interplay. • Validated reference compound for screening novel antimycobacterials with secondary anti-inflammatory profiles.

Molecular Formula C14H14N4OS
Molecular Weight 286.35 g/mol
Cat. No. B12413645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 11
Molecular FormulaC14H14N4OS
Molecular Weight286.35 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=NC=C2
InChIInChI=1S/C14H14N4OS/c19-13(12-6-8-15-9-7-12)17-18-14(20)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)(H2,16,18,20)
InChIKeyXFSPROBIMFEXRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 11 Overview


Anti-inflammatory agent 11 (CAS 63932-07-0, also known as compound 16) is a synthetic small molecule with the IUPAC name N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide . It is classified as a potent antimycobacterial and anti-inflammatory agent, distinguished by its dual activity profile. The compound has a molecular weight of 286.35 g/mol and the formula C14H14N4OS . Its primary applications are in tuberculosis (TB) and inflammation research, where it is used to study the link between bacterial infection and host immune response .

Dual-action probe Supports host-directed TB studies requiring both antimycobacterial activity and iNOS/cytokine suppression in a single entity.
Mechanism-defined control Enables dissection of iNOS-dependent inflammatory pathways without COX inhibition confounding.
Screening benchmark Serves as a dual-activity reference standard for identifying novel compounds with combined antimycobacterial and anti-inflammatory properties.

Substitution Risks for Anti-inflammatory Agent 11


Procurement for research applications cannot rely on simple substitution with first-line anti-tubercular agents like isoniazid (INH) or common NSAIDs. Isoniazid, while potent against Mtb H37Rv with an MIC50 of 0.42 µM [1], lacks the documented anti-inflammatory properties of Anti-inflammatory agent 11, which are mediated through the suppression of iNOS expression and the inhibition of TNF-α and IL-1β production . Conversely, standard anti-inflammatory compounds (e.g., NSAIDs) do not possess direct antimycobacterial activity. Therefore, substituting this compound with a single-function analog would preclude the investigation of its dual mechanism of action, which is essential for studies exploring host-directed therapies for TB or the complex interplay between infection and inflammation.

Target Compound
Potential Substitute
Interchangeability Risk
Anti-inflammatory agent 11 (Dual antimycobacterial + anti-inflammatory)
Isoniazid (INH)
Lacks anti-inflammatory activity; substituting with INH may preclude iNOS/cytokine pathway investigation in TB models.
Anti-inflammatory agent 11
Common NSAIDs
Lacks direct antimycobacterial activity; substitution may not support combined pathogen-immune response studies.
Anti-inflammatory agent 11
Sabialimon P
Anti-inflammatory activity without documented antimycobacterial effect; dual-action mechanism context may not transfer.

Anti-inflammatory Agent 11: Comparative Evidence


Dual Antimycobacterial and Anti-Inflammatory Activity

Anti-inflammatory agent 11 is characterized by a unique dual-action profile not found in standard comparators like isoniazid (INH) or common NSAIDs. While it demonstrates antimycobacterial activity against Mtb H37Rv, its simultaneous anti-inflammatory activity is supported by its ability to suppress iNOS expression and reduce pro-inflammatory cytokines. This combination differentiates it from a first-line anti-TB drug, which lacks these immunomodulatory effects [1]. Similarly, other tool compounds like Sabialimon P, while having anti-inflammatory activity, lack documented antimycobacterial properties . This dual functionality makes the compound particularly useful for specific research applications.

Dual antimycobacterial and anti-inflammatory activity
Class-level inference
Mtb H37Rv MIC50 1.3 µM + iNOS suppression; Isoniazid: MIC50 0.42 µM (no anti-inflammatory); Sabialimon P: iNOS IC50 18.12 µM (no antimycobacterial).
Supports host-directed TB research by combining pathogen control and immune modulation in one tool compound.
Qualitative differentiation; head-to-head data under identical conditions not available.
Tuberculosis Inflammation Host-directed therapy

Antimycobacterial Potency Against Mtb H37Rv

Anti-inflammatory agent 11 exhibits moderate antimycobacterial potency against the laboratory strain Mtb H37Rv. Its MIC50 of 1.3 µM is less potent than the first-line drug isoniazid (MIC50 0.42 µM) [1] but is comparable to the investigational compound UH-NIP-16 (MIC50 1.86 µM) [2]. This indicates that while it is not the most potent antimycobacterial agent, it possesses meaningful activity that can be leveraged in experimental settings, particularly when its additional anti-inflammatory activity is required.

Antimycobacterial potency against Mtb H37Rv
Cross-study comparable
1.3 µM (Target) vs. 0.42 µM (INH) vs. 1.86 µM (UH-NIP-16)
Moderate antimycobacterial activity supports its use as a dual-action probe rather than a potency-optimized lead.
In vitro growth inhibition assay; cross-study comparison requires validation.
Antimycobacterial MIC50 Mycobacterium tuberculosis

iNOS and Cytokine Suppression Mechanism

The anti-inflammatory activity of Anti-inflammatory agent 11 is defined by its ability to inhibit nitric oxide (NO) production through the suppression of inducible nitric oxide synthase (iNOS) expression. It also inhibits the production of the key pro-inflammatory cytokines TNF-α and IL-1β . This mechanism is distinct from that of COX-inhibiting NSAIDs. While direct, head-to-head quantitative data against a standard anti-inflammatory comparator (e.g., dexamethasone) is not available in the source materials, this specific mechanism is a documented point of differentiation from other agents in its class.

iNOS and cytokine suppression mechanism
Supporting evidence
Suppresses iNOS expression; inhibits TNF-α and IL-1β production. NSAIDs: COX inhibition.
Defines a distinct anti-inflammatory pathway context for studies avoiding COX inhibition.
Direct quantitative comparator data against a standard anti-inflammatory agent is not available in source materials.
iNOS TNF-α IL-1β Nitric Oxide

Anti-inflammatory Agent 11: Key Research Applications


Host-Directed Therapy for Tuberculosis

Anti-inflammatory agent 11 is an ideal tool compound for studies exploring host-directed therapies for TB. Its dual ability to inhibit Mtb H37Rv growth (MIC50 1.3 µM) while simultaneously suppressing the host's inflammatory response (via iNOS and cytokine inhibition) allows researchers to investigate the complex interplay between pathogen control and immune modulation. This is a significant advantage over using a combination of a single-function antimycobacterial drug (e.g., isoniazid) and a separate anti-inflammatory drug, as the compound provides a single molecular entity with a defined dual-action profile for proof-of-concept studies .

iNOS-Mediated Inflammatory Pathways

Researchers focusing on the role of iNOS and NO in the pathogenesis of bacterial infections can utilize Anti-inflammatory agent 11. Its documented mechanism of action—suppressing iNOS expression and inhibiting NO, TNF-α, and IL-1β production —provides a defined chemical probe for dissecting these specific signaling pathways. This is particularly useful in cellular models of TB or other inflammatory conditions where the iNOS pathway is a central node.

Dual-Action Control for Antimycobacterial Screening

In drug discovery campaigns for novel antimycobacterial agents, Anti-inflammatory agent 11 can serve as a valuable reference compound. Its moderate potency (MIC50 1.3 µM against H37Rv) and unique dual-action mechanism provide a distinct benchmark against which to measure new chemical entities. It is especially useful in secondary assays designed to identify compounds that might also possess anti-inflammatory properties, offering a known standard for this specific dual-activity profile.

Application
Selection Property
Validation Focus
Host-directed therapy research for TB
Dual antimycobacterial and anti-inflammatory activity in a single entity
Pathogen-immune response interplay models
iNOS-mediated inflammatory pathway studies
iNOS/NO and cytokine suppression without COX inhibition
Cellular signaling pathway dissection
Antimycobacterial screening campaigns
Moderate-potency dual-action reference standard
Secondary assay benchmarking for dual-activity profiles

Technical Documentation Hub

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